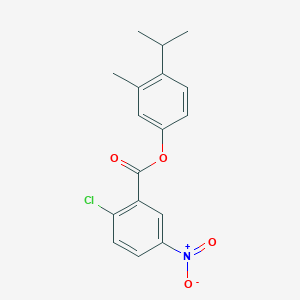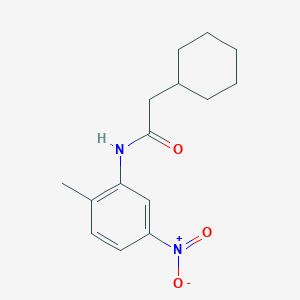
2-cyclohexyl-N-(2-methyl-5-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclohexyl-N-(2-methyl-5-nitrophenyl)acetamide, also known as LY2183240, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of selective melanocortin 4 receptor (MC4R) agonists and has been shown to have a significant impact on appetite regulation and weight loss in preclinical studies.
Mecanismo De Acción
The mechanism of action of 2-cyclohexyl-N-(2-methyl-5-nitrophenyl)acetamide involves the activation of the MC4R, a G protein-coupled receptor that is predominantly expressed in the hypothalamus. Activation of the receptor leads to the activation of downstream signaling pathways, including the cAMP/PKA and PI3K/Akt pathways, which ultimately lead to decreased food intake and increased energy expenditure. The exact mechanism by which this compound activates the MC4R is not fully understood, but it is thought to involve the binding of the compound to a specific site on the receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its impact on appetite regulation and weight loss. Preclinical studies have shown that the compound can significantly reduce food intake and body weight in animal models, with minimal effects on locomotor activity or other behavioral parameters. The compound has also been shown to improve glucose tolerance and insulin sensitivity in obese mice, suggesting that it may have potential therapeutic applications in the treatment of type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-cyclohexyl-N-(2-methyl-5-nitrophenyl)acetamide is its high selectivity for the MC4R, which minimizes off-target effects and reduces the risk of adverse events. The compound is also relatively stable and can be synthesized in reasonable yields, making it suitable for use in preclinical studies. However, one of the main limitations of the compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. The compound also has a relatively short half-life, which may limit its effectiveness in long-term studies.
Direcciones Futuras
There are several potential future directions for research on 2-cyclohexyl-N-(2-methyl-5-nitrophenyl)acetamide. One area of interest is the development of more potent and selective MC4R agonists that can be used in clinical trials. Another area of interest is the investigation of the compound's effects on other metabolic pathways, such as lipid metabolism and inflammation. Finally, there is also potential for the use of this compound as a tool compound in the study of MC4R signaling pathways and their role in obesity and related metabolic disorders.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown significant potential for the treatment of obesity and related metabolic disorders. Its high selectivity for the MC4R and its ability to regulate appetite and energy balance make it a promising candidate for further preclinical and clinical studies. However, more research is needed to fully understand the compound's mechanism of action and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-cyclohexyl-N-(2-methyl-5-nitrophenyl)acetamide involves the reaction of 2-methyl-5-nitrobenzoic acid with cyclohexylamine in the presence of triethylamine and acetic anhydride. The resulting intermediate is then treated with acetic acid and hydrochloric acid to yield the final product. The purity of the compound can be improved by recrystallization from ethanol. The overall yield of the synthesis is around 50%.
Aplicaciones Científicas De Investigación
2-cyclohexyl-N-(2-methyl-5-nitrophenyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of obesity and related metabolic disorders. Preclinical studies have shown that the compound is a potent and selective agonist of the MC4R, a receptor that plays a key role in the regulation of appetite and energy balance. Activation of the MC4R by this compound leads to decreased food intake and increased energy expenditure, resulting in significant weight loss in animal models.
Propiedades
IUPAC Name |
2-cyclohexyl-N-(2-methyl-5-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-11-7-8-13(17(19)20)10-14(11)16-15(18)9-12-5-3-2-4-6-12/h7-8,10,12H,2-6,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVHMSBNRDKOPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-(3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4-methoxybenzylidene)benzohydrazide](/img/structure/B5769626.png)
![ethyl 3-[5-(2-nitrovinyl)-2-furyl]benzoate](/img/structure/B5769634.png)
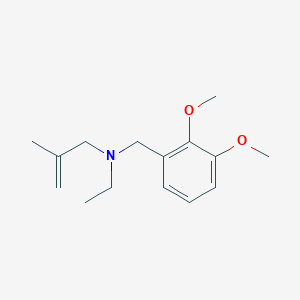
![N-[2-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B5769647.png)

![N-[2-(4-fluorophenyl)-2-oxoethyl]-2-furamide](/img/structure/B5769667.png)

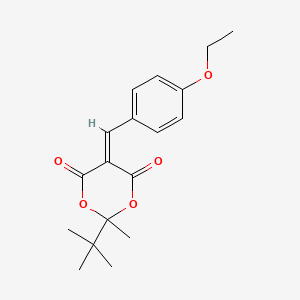
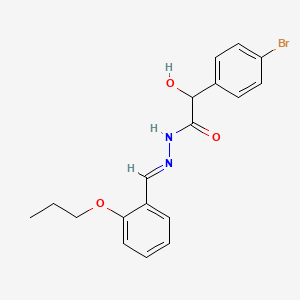


![N'-[(5-bromo-2-chlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5769710.png)
